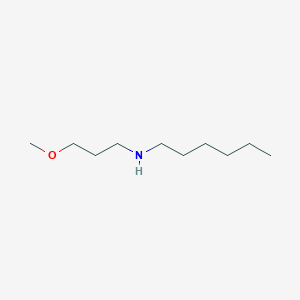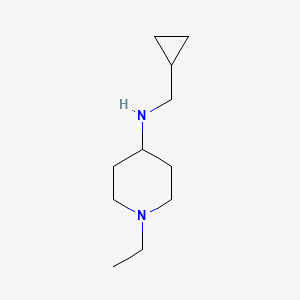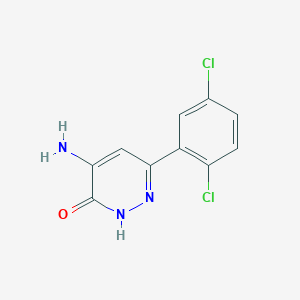
2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid
Overview
Description
2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as MNPC and has been synthesized using various methods. The purpose of
Mechanism of Action
MNPC exerts its therapeutic effects through various mechanisms, including the inhibition of COX-2 and acetylcholinesterase. MNPC has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression. Additionally, MNPC has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
MNPC has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. MNPC has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in treating Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MNPC has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent. However, MNPC also has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on MNPC, including the optimization of its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of MNPC and its potential therapeutic applications. MNPC may also have potential applications in other areas, such as in the development of new materials or as a catalyst in chemical reactions.
Scientific Research Applications
MNPC has been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. Research has shown that MNPC can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and can induce apoptosis in cancer cells. MNPC has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-13-10(11(15)16)6-9(12-13)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXLBFZRGWRWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)

![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)

![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)
![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)
![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)


![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)
![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)
